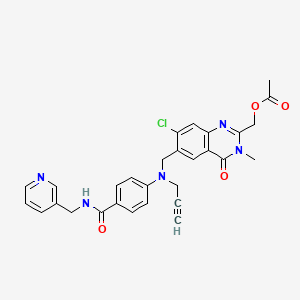

(7-chloro-3-Methyl-4-oxo-6-((prop-2-ynyl(4-(pyridin-3-ylMethylcarbaMoyl)phenyl)aMino)Methyl)-3,4-dihydroquinazolin-2-yl)Methyl acetate

Description

The compound "(7-chloro-3-Methyl-4-oxo-6-((prop-2-ynyl(4-(pyridin-3-ylMethylcarbaMoyl)phenyl)aMino)Methyl)-3,4-dihydroquinazolin-2-yl)Methyl acetate" (hereafter referred to as Compound A) is a synthetic quinazolinone derivative characterized by a complex substituent profile. Its structure includes a chloro group at position 7, a methyl group at position 3, and a prop-2-ynyl-linked carbamoylpyridinyl moiety at position 5. The acetate ester at the 2-position further enhances its solubility profile. This article compares Compound A with structurally similar analogs, focusing on synthetic routes, physicochemical properties, and hypothetical biological implications.

Properties

IUPAC Name |

[7-chloro-3-methyl-4-oxo-6-[[N-prop-2-ynyl-4-(pyridin-3-ylmethylcarbamoyl)anilino]methyl]quinazolin-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26ClN5O4/c1-4-12-35(23-9-7-21(8-10-23)28(37)32-16-20-6-5-11-31-15-20)17-22-13-24-26(14-25(22)30)33-27(18-39-19(2)36)34(3)29(24)38/h1,5-11,13-15H,12,16-18H2,2-3H3,(H,32,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPEUSHABIAJLCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=NC2=C(C=C(C(=C2)Cl)CN(CC#C)C3=CC=C(C=C3)C(=O)NCC4=CN=CC=C4)C(=O)N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26ClN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701101636 | |

| Record name | 4-[[[2-[(Acetyloxy)methyl]-7-chloro-3,4-dihydro-3-methyl-4-oxo-6-quinazolinyl]methyl]-2-propyn-1-ylamino]-N-(3-pyridinylmethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701101636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258400-23-5 | |

| Record name | 4-[[[2-[(Acetyloxy)methyl]-7-chloro-3,4-dihydro-3-methyl-4-oxo-6-quinazolinyl]methyl]-2-propyn-1-ylamino]-N-(3-pyridinylmethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1258400-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[[[2-[(Acetyloxy)methyl]-7-chloro-3,4-dihydro-3-methyl-4-oxo-6-quinazolinyl]methyl]-2-propyn-1-ylamino]-N-(3-pyridinylmethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701101636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound (7-chloro-3-methyl-4-oxo-6-((prop-2-ynyl(4-(pyridin-3-ylmethylcarbamoyl)phenyl)amino)methyl)-3,4-dihydroquinazolin-2-yl)methyl acetate is a complex organic molecule with potential biological activities. Its structure includes a quinazoline core, which is known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: . Its IUPAC name reflects its intricate structure which includes a chloro group, a methyl group, and multiple functional groups that enhance its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 544 g/mol |

| CAS Number | 1258400-23-5 |

| Purity | 98% |

| Chemical Structure | Chemical Structure |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit specific enzymes involved in cancer progression and inflammation.

- Receptor Modulation : It may act as a modulator for various receptors, including those involved in neurotransmission and inflammatory responses.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain bacterial strains.

Anticancer Activity

Research indicates that derivatives of quinazoline compounds often demonstrate significant anticancer activity. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle.

Antimicrobial Activity

A study published in MDPI highlights the potential antimicrobial effects of quinazoline derivatives. The compound was tested against various bacterial strains, showing promising results in inhibiting growth compared to standard antibiotics .

Neuroprotective Effects

In vitro studies suggest that compounds related to this structure may enhance neuroprotective effects by modulating neurotransmitter levels. For example, they can increase acetylcholine and serotonin levels in the brain, which are crucial for cognitive functions .

Case Studies

- Case Study 1 : A study involving a related quinazoline derivative demonstrated significant inhibition of tumor growth in xenograft models. The mechanism was linked to the downregulation of anti-apoptotic proteins.

- Case Study 2 : Research on similar compounds indicated their ability to cross the blood-brain barrier, enhancing their potential for treating neurological disorders such as Alzheimer's disease by increasing synaptic plasticity and memory function .

Scientific Research Applications

Cancer Research

Recent studies have highlighted the potential of quinazolinone derivatives as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. The compound under discussion has been synthesized and evaluated for its efficacy as a PARP inhibitor. In vitro studies demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 breast cancer cells, with IC50 values comparable to established PARP inhibitors like Olaparib .

Case Study:

A study published in August 2020 reported the synthesis of new quinazolinone-based derivatives, including compounds structurally similar to the one . These compounds showed promising results in cell cycle analysis and apoptosis induction, indicating their potential as anti-cancer agents .

| Compound | IC50 (nM) | Cancer Cell Line |

|---|---|---|

| Olaparib | 27.89 | MCF-7 |

| 12a | 30.38 | MCF-7 |

| 12c | 28.45 | MCF-7 |

Antimicrobial Activity

Quinazolinone derivatives have also been investigated for their antimicrobial properties. The unique structural features of the compound may contribute to its ability to inhibit bacterial growth or fungal proliferation, making it a candidate for further exploration in the field of infectious diseases.

Anti-inflammatory Properties

Some studies suggest that compounds within the quinazolinone family exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation. The mechanism may involve modulation of inflammatory pathways and cytokine production.

Biochemical Pathways

The interaction of quinazolinone derivatives with biological targets often involves binding to specific enzymes or receptors, leading to alterations in cellular signaling pathways. Molecular docking studies have provided insights into how these compounds may bind to PARP enzymes, potentially stabilizing or destabilizing their active forms .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Compound A shares a quinazolinone core with several derivatives, but its substituent combinations are unique. Key structural analogs include:

Key Observations:

- Side Chain Complexity : The prop-2-ynyl and pyridinylmethylcarbamoyl groups in Compound A introduce steric bulk and hydrogen-bonding capacity, which may influence target binding .

- Solubility: The acetate ester in Compound A and its analog improves hydrophilicity compared to non-esterified quinazolinones.

Comparison with Analog :

- The methoxy analog avoids the challenges of chlorination but lacks the bioactive alkyne-carbamoyl moiety.

- Compound A ’s synthesis is more complex due to steric hindrance from the bulky side chain, requiring optimized coupling conditions .

Hypothetical Physicochemical and Bioactive Properties

Using quantitative structure-activity relationship (QSAR) principles , Compound A ’s properties are extrapolated from analogs:

Key Inferences:

- The pyridinylmethylcarbamoyl group in Compound A may enhance binding to enzymatic targets (e.g., kinases) through polar interactions.

- The chloro group could improve membrane permeability compared to the methoxy analog, balancing solubility and bioavailability .

Analytical Characterization

Structural confirmation of Compound A would rely on:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.